molecular formula C14H18N4O B2897148 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine CAS No. 1272241-02-7

1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

Cat. No.: B2897148
CAS No.: 1272241-02-7
M. Wt: 258.325
InChI Key: CJJBWNDHRGJNQE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-3-ylmethyl group and at the 5-position with a cyclohexan-1-amine moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

1-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-14(6-2-1-3-7-14)13-17-12(18-19-13)9-11-5-4-8-16-10-11/h4-5,8,10H,1-3,6-7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBWNDHRGJNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)CC3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a pyridine ring and an oxadiazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine is C14H18N4OC_{14}H_{18}N_{4}O, with a molecular weight of 258.32 g/mol. Its structural characteristics suggest that it may interact with biological targets through various mechanisms.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.32 g/mol
CAS Number1272241-02-7

The mechanism by which 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine exerts its biological effects is not fully elucidated. However, structurally similar compounds have been shown to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can lead to modulation of biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain oxadiazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been widely studied. Similar compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression such as histone deacetylases (HDACs) and topoisomerases. For example, certain oxadiazole derivatives were found to inhibit cancer cell proliferation through modulation of cell cycle-related proteins .

Case Study: Structure–Activity Relationship (SAR)

A study focusing on the SAR of oxadiazole compounds revealed that modifications to the pyridine and oxadiazole moieties significantly influenced biological activity. For instance, variations in substituents on the pyridine ring were correlated with enhanced antimicrobial and anticancer activities . This suggests that further structural optimization of 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine could yield more potent derivatives.

Biochemical Pathways

The biological activity of this compound may involve multiple biochemical pathways:

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and telomerase, which are crucial in DNA synthesis and repair.
  • Modulation of Signaling Pathways : Compounds may influence signaling pathways related to inflammation and apoptosis.
  • Gene Expression Regulation : Some derivatives have been shown to alter gene expression profiles in cancer cells, leading to reduced proliferation .

Scientific Research Applications

Antimicrobial Activity

Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exhibits significant antimicrobial properties against various pathogens.

  • Mechanism: The compound disrupts microbial cell walls and interferes with metabolic pathways.
  • Case Studies: In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 μg/mL.
PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli62.5

Anticancer Activity

Research indicates that this compound has cytostatic properties against various cancer cell lines.

  • Mechanism: It may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation.
  • Case Studies: Significant cytotoxicity has been observed against Ehrlich’s Ascites carcinoma cells.
Cancer Cell LineIC50 (μM)
Ehrlich’s Ascites Carcinoma15
MCF-7 Breast Cancer Cells20

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects.

  • Mechanism: Likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Studies: In vivo studies showed a reduction in inflammation markers in animal models treated with thiadiazole derivatives.

Pharmaceutical Development

Due to its biological activities, methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is being researched as a potential pharmaceutical intermediate for developing new drugs targeting infections and cancer.

Material Science

The compound is also explored for its potential use in developing new materials with specific properties such as conductivity or fluorescence.

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits distinct reactivity:

  • Electrophilic Substitution : Limited due to electron deficiency but observed at the 5-position in some derivatives ( , ).
  • Ring-Opening : Occurs under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding nitriles or amides ( ).
  • Coordination Chemistry : Pyridinylmethyl side chain enables metal complexation (e.g., Mn, Pd) in catalytic applications ( ).

Example Reaction :Oxadiazole+HClCyanoamide+NH3(Source 3 )\text{Oxadiazole}+\text{HCl}\rightarrow \text{Cyanoamide}+\text{NH}_3\quad (\text{Source 3 })

Amine-Focused Reactions

The primary amine participates in:

  • Salt Formation : Reacts with HCl to form stable hydrochloride salts ( , ).
  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) ( ).
  • Schiff Base Formation : Condenses with aldehydes/ketones ( ).

Data Table : Amine Reactivity in Analogues ( , )

Substituent on Amine Reaction Partner Product Yield (%)
CyclohexylAcetyl chlorideN-acetyl derivative88
Benzyl4-NitrobenzaldehydeSchiff base72

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C ( ).
  • Photodegradation : Susceptible to UV-induced cleavage of the oxadiazole ring ( ).
  • Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Oxadiazole substituents : Pyridine, thiophene, ethyl, or ethoxymethyl groups.
  • Amine components : Cyclohexyl, methanamine, or pentylcyclohexyl groups.
  • Additional modifications : Hydrochloride salts, heterocyclic appendages, or stereochemical variations.
Table 1: Structural and Molecular Comparison
Compound Name Oxadiazole Substituent Amine Component Molecular Weight (g/mol) Key Features Reference ID
1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine Pyridin-3-ylmethyl Cyclohexan-1-amine 286.35* Rigid cyclohexyl backbone
1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride Thiophen-3-yl Cyclohexan-1-amine (HCl salt) 301.80 Enhanced solubility via HCl salt
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride Ethyl Cyclohexan-1-amine (HCl salt) 231.71 Simple alkyl substituent
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Ethoxymethyl Methanamine (HCl salt) 193.63 Linear amine; polar ethoxy group
(4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine Pyridin-4-ylmethyl 4-Pentylcyclohexylamine 385.51* Bulky pentylcyclohexyl substituent

*Calculated based on molecular formulas.

Functional Implications

Substituent Effects on Bioactivity :

  • Pyridinyl vs. Thiophenyl : Pyridine’s nitrogen atom may engage in hydrogen bonding or cation-π interactions, whereas thiophene’s sulfur could alter electron density and lipophilicity .
  • Alkyl vs. Aryl Groups : Ethyl or ethoxymethyl substituents (e.g., ) likely increase hydrophobicity or metabolic stability compared to aromatic groups .

In contrast, methanamine () or pentylcyclohexylamine () may modulate solubility or membrane permeability .

Salt Forms :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability .

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